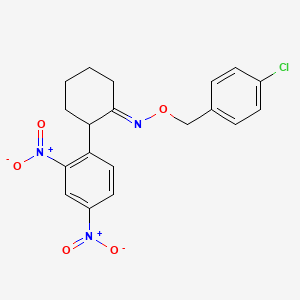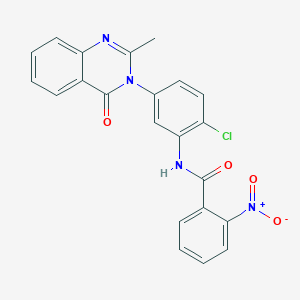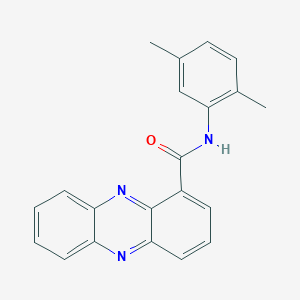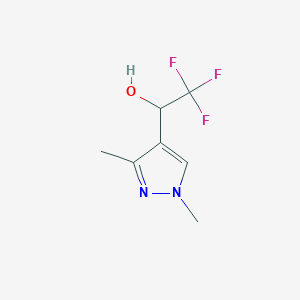
N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide” is a compound that contains a furan ring, a quinoline ring, and a carboxamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A carboxamide group (CONH2) is a functional group derived from carboxylic acid (COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of the corresponding amine (in this case, furan-2-ylmethylamine) with the appropriate carboxylic acid or its derivative (in this case, 4-hydroxyquinoline-3-carboxylic acid or a derivative thereof). The reaction is often carried out in the presence of a coupling reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the quinoline ring, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan ring, the quinoline ring, and the carboxamide group. For example, the furan ring can undergo reactions such as electrophilic substitution and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the carboxamide group could influence properties such as solubility and acidity .Applications De Recherche Scientifique
Bioisosteric Replacement and Analgesic Activity
Bioisosteric replacements in N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide derivatives have shown to influence analgesic properties. A study exploring such replacements found that isosteric heterocycle substitutions for the phenyl ring in benzyl fragments of similar compounds led to variations in analgesic activity, with certain derivatives showing increased activity while others, including furan analogs, exhibited a decrease (Украинец, Моспанова, & Давиденко, 2016).
Anticancer, Antibacterial, and Anti-inflammatory Properties
This compound derivatives have been synthesized and characterized, displaying potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These properties highlight the compound's potential in therapeutic applications, offering a promising avenue for the development of new treatments (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Tyrosinase Inhibitors and Antioxidant Activity
Research into the synthesis of this compound derivatives has revealed their efficacy as potent tyrosinase inhibitors, offering a lower IC50 value compared to the standard kojic acid. This suggests their potential in cosmetic and pharmaceutical applications for skin depigmentation and antioxidative therapies (Dige et al., 2019).
Bioreductively Activated Pro-Drug Systems
Certain derivatives of this compound have been investigated as bioreductively activated pro-drug systems. These systems show potential in the selective release of therapeutic drugs within hypoxic solid tumors, offering a targeted approach to cancer treatment (Berry, Watson, Whish, & Threadgill, 1997).
Allosteric Modulation of Receptors
Studies on hexahydroquinolone-3-carboxamides, including furan derivatives, have demonstrated their role as allosteric modulators of the free fatty acid 3 receptor (FFA3). These findings are critical for understanding the complex pharmacology of FFA3 and its implications in metabolic and inflammatory diseases, showcasing the versatile therapeutic potential of this compound derivatives (Hudson et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a compound that has been studied for its potential therapeutic applications Similar compounds have been shown to interact with various biomolecules like proteins and amino acids .
Mode of Action
It is known that the compound can chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen . This interaction could potentially alter the function of these metal ions, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may affect multiple pathways .
Pharmacokinetics
Similar compounds have been synthesized and studied for their potential as therapeutic agents .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity towards certain cell lines .
Action Environment
Similar compounds have been studied under various conditions, suggesting that environmental factors could potentially influence their action .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14-11-5-1-2-6-13(11)16-9-12(14)15(19)17-8-10-4-3-7-20-10/h1-7,9H,8H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUMKCCCOKDNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2602402.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2602409.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602413.png)
![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)

![(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602416.png)
![[4-[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[3-methoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B2602417.png)
